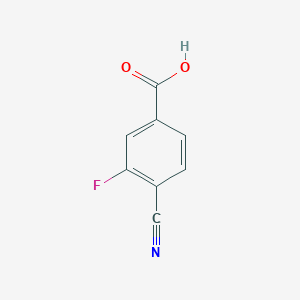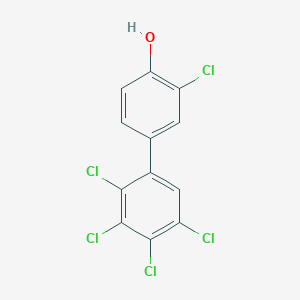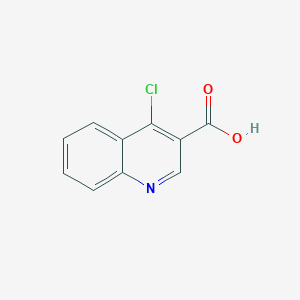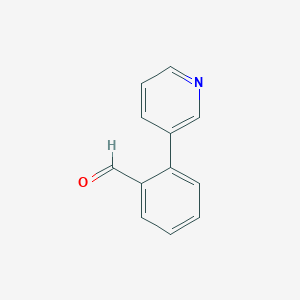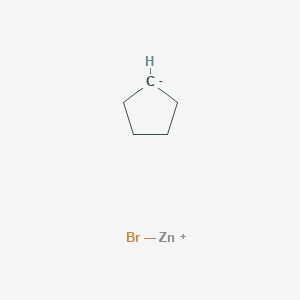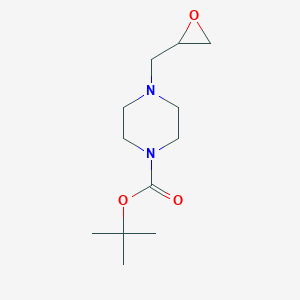
tert-Butyl 4-(oxiran-2-ylméthyl)pipérazine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound features a piperazine ring substituted with an oxirane (epoxide) group and a tert-butyl carbamate group, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Given its antibacterial activity , it is plausible that it interferes with bacterial cell wall synthesis or protein production, leading to bacterial cell death.
Biochemical Pathways
Based on its antibacterial activity , it may disrupt essential biochemical pathways in bacteria, such as cell wall synthesis or protein production.
Result of Action
Its antibacterial activity suggests that it may lead to bacterial cell death .
Méthodes De Préparation
The synthesis of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with an epoxide and a tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. The process can be summarized as follows:
Reaction of Piperazine with Epoxide: Piperazine reacts with an epoxide (such as epichlorohydrin) to form the oxirane-substituted piperazine.
Formation of Carbamate Group: The oxirane-substituted piperazine is then treated with tert-butyl chloroformate in the presence of a base to form the final product, tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.
Analyse Des Réactions Chimiques
tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can undergo reduction reactions to open the oxirane ring, forming alcohols.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound features a piperidine ring instead of an oxirane group, leading to different reactivity and applications.
1-Boc-piperazine: This compound has a tert-butyl carbamate group but lacks the oxirane ring, making it less reactive in certain chemical reactions.
These comparisons highlight the unique reactivity and versatility of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate in various chemical and biological contexts.
Propriétés
IUPAC Name |
tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGUPXMFDJOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573268 | |
| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159873-06-0 | |
| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
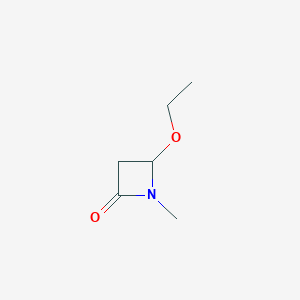

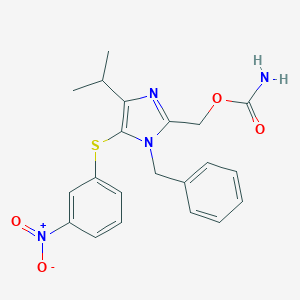
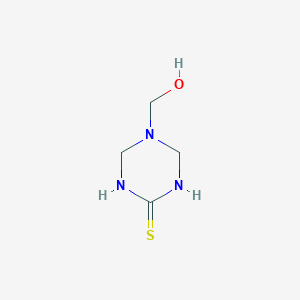
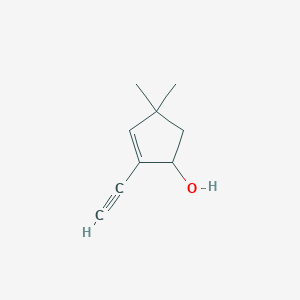
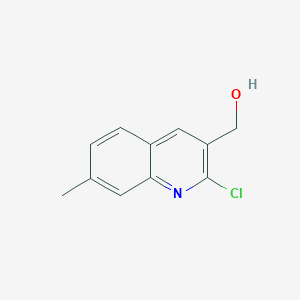
![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
